molecular formula C16H25NO2 B14480241 2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol

2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol

Cat. No.: B14480241
M. Wt: 263.37 g/mol
InChI Key: GZJACJBTTNRDSM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol is a synthetic phenolic compound designed for advanced chemical and biochemical research. Its molecular structure incorporates a sterically hindered phenol, a classic motif known for radical-trapping antioxidant activity , which is further functionalized with an N-hydroxyethanimidoyl moiety. This unique combination suggests potential for dual functionality, acting not only as a chain-breaking antioxidant that donates a hydrogen atom to neutralize free radicals like peroxyl radicals (ROO•) , but also as a potential metal chelator due to the presence of oxygen and nitrogen atoms in the hydroxymidoyl group. Researchers can utilize this compound to investigate novel antioxidant systems, explore mechanisms to inhibit oxidative degradation in polymers and fuels , and study its efficacy in protecting biological systems from oxidative stress in in vitro models . The compound is offered strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C16H25NO2/c1-10(17-19)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18-19H,1-7H3/b17-10+

InChI Key

GZJACJBTTNRDSM-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(=NO)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide. The reaction can be represented as follows:

C6H5OH+2CH2=C(CH3)2((CH3)3C)2C6H3OHC_6H_5OH + 2 CH_2=C(CH_3)_2 \rightarrow ((CH_3)_3C)_2C_6H_3OH C6​H5​OH+2CH2​=C(CH3​)2​→((CH3​)3​C)2​C6​H3​OH

This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol has a wide range of scientific research applications:

Mechanism of Action

The antioxidant properties of 2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Tosylated derivatives (e.g., 3am–3au) exhibit high yields (68–81%), attributed to optimized TBAB-catalyzed 1,6-conjugate additions .
  • Trifluoroethyl-substituted derivatives (e.g., 3d, 3f) show variable yields (45–86%), with electron-withdrawing groups (e.g., nitro, bromo) improving stability .
  • Triazine-hydrazone derivatives (e.g., 4d, 4e) achieve >90% yields, likely due to efficient cyclocondensation reactions .

Antioxidant and Anti-Inflammatory Activities

Antioxidant Capacity
  • Oxadiazole derivatives (5f, 5j): Demonstrated radical scavenging activity comparable to trolox in DPPH and FRAP assays, attributed to the electron-donating 1,3,4-oxadiazole ring enhancing phenolic O–H bond dissociation .
  • Indomethacin ester analog : Exhibited antioxidant activity similar to trolox, with the 4-hydroxymethyl group facilitating hydrogen atom transfer .
  • Piperazine derivative (LQFM212) : Showed elevated antioxidant effects by mitigating LPS-induced oxidative stress in vivo, likely via MAPK pathway modulation .
Anti-Inflammatory Effects
  • BHT/BHA combinations : Synergistically reduced COX-2 and TNF-α expression in LPS-activated macrophages at 1:1–2:1 molar ratios, outperforming individual antioxidants .
  • Triazine-hydrazone derivatives (4d, 4e) : Displayed anti-inflammatory activity in carrageenan-induced edema models (17–72% reduction at 150 µmol/kg), comparable to NSAIDs .

Structural and Thermochemical Comparisons

  • Crystallographic Features: The methyl ester of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate shares a similar hindered phenol geometry with 2,6-di-tert-butyl-4-methylphenol (BHT), where tert-butyl groups sterically shield the phenolic O–H . Selenophenyl derivative (C2) adopts a planar conformation, with Se–O interactions stabilizing the radical scavenging mechanism .
  • Bond Dissociation Enthalpies (BDEs): Phenoxyl radicals like tBu2NPArO• (2,6-di-tert-butyl-4-(4′-nitrophenyl)phenol) exhibit higher O–H BDEs (~85 kcal/mol) compared to BHT (~80 kcal/mol), explaining slower H-atom transfer kinetics .

Pharmacological Multifunctionality

Several analogs exhibit dual antioxidant, anti-inflammatory, and hypolipidemic activities:

  • Indomethacin ester analog : Reduced triglycerides (72.5%) and cholesterol (76%) in hyperlipidemic rats, outperforming simvastatin .
  • Triazine-hydrazone derivatives : Demonstrated antiproliferative activity against cancer cell lines, linked to triazine-mediated DNA intercalation .

Biological Activity

2,6-Di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol is a synthetic compound derived from the well-known antioxidant butylated hydroxytoluene (BHT). This compound has garnered attention due to its potential biological activities, including antioxidant properties, anti-inflammatory effects, and implications in cancer research. This article reviews the biological activity of this compound, supported by data tables and case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C15H24N2O2
  • Molecular Weight: 252.36 g/mol
  • CAS Number: 88-26-6

Antioxidant Properties

This compound exhibits significant antioxidant activity, primarily by scavenging free radicals and inhibiting lipid peroxidation. It acts similarly to BHT, converting peroxy radicals to hydroperoxides and thereby preventing oxidative damage in biological systems .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
BHT10Free radical scavenging
2,6-DTBP15Free radical scavenging

Anti-inflammatory Effects

Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α. In vitro studies have shown that preincubation with the compound leads to a significant decrease in TNF-α levels in macrophages .

Table 2: Anti-inflammatory Activity

StudyCell TypeTreatment Concentration (µM)TNF-α Reduction (%)
Macrophages2040
Fibroblasts2530

Cancer Research Implications

The compound has been studied for its potential role in cancer prevention. In rodent models, it has shown promise in inhibiting the initiation of hepatocarcinogenesis induced by aflatoxin B1. This suggests a protective effect against certain carcinogens .

Case Study: Hepatocarcinogenesis Inhibition
In a study involving mice treated with aflatoxin B1, those administered with this compound exhibited a significant reduction in tumor incidence compared to control groups. The results indicated a protective mechanism likely linked to its antioxidant properties and modulation of metabolic pathways related to carcinogen activation.

The biological activity of this compound can be attributed to its ability to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. The presence of tert-butyl groups enhances its reactivity towards lipid peroxidation processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.